1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] typically involves the reaction of 1-(4-methylbenzyl)-1H-indole-2,3-dione with 2,4,6-trichlorophenylhydrazine. The reaction is carried out in ethanol containing concentrated hydrochloric acid as a catalyst under reflux conditions for a specified period . The crude product is then purified by crystallization using dimethylformamide to obtain the final compound in high yield .
Chemical Reactions Analysis
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] can be compared with other indole derivatives, such as:
- 1-(4-methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] lies in its specific combination of the indole nucleus with the 2,4,6-trichlorophenylhydrazone moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-[(2,4,6-trichlorophenyl)diazenyl]indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl3N3O/c1-13-6-8-14(9-7-13)12-28-19-5-3-2-4-16(19)20(22(28)29)26-27-21-17(24)10-15(23)11-18(21)25/h2-11,29H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOPSLWMJIDBDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.